molecular formula C26H31N3O4 B11140967 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one

7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one

Cat. No.: B11140967
M. Wt: 449.5 g/mol
InChI Key: OQAAOEAOKPLVBD-UHFFFAOYSA-N
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Description

7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include methanol, dimethyl sulfate, and piperazine, under conditions such as reflux and catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

7-methoxy-4,8-dimethyl-3-[3-oxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]propyl]chromen-2-one

InChI

InChI=1S/C26H31N3O4/c1-18-21-4-6-23(32-3)19(2)25(21)33-26(31)22(18)5-7-24(30)29-16-14-28(15-17-29)13-10-20-8-11-27-12-9-20/h4,6,8-9,11-12H,5,7,10,13-17H2,1-3H3

InChI Key

OQAAOEAOKPLVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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